(2-Methylthiazol-5-yl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial Activities
Research has shown that certain quinoline derivatives carrying a 1,2,3-triazole moiety demonstrate moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs. This suggests that compounds structurally similar to "(2-Methylthiazol-5-yl)methanamine hydrochloride" may also find application in the development of new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Characterization
The novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids, showcases a methodology that could be applicable to the synthesis of compounds like "(2-Methylthiazol-5-yl)methanamine hydrochloride". These methods may be useful for generating a variety of substituted methanamine compounds, highlighting potential applications in synthetic organic chemistry (Schlosser et al., 2015).
Drug Development
Compounds with a structure similar to "(2-Methylthiazol-5-yl)methanamine hydrochloride" have been explored as "biased agonists" of serotonin 5-HT1A receptors, demonstrating promising antidepressant-like activity in preclinical studies. This indicates potential applications in drug development for mental health disorders (Sniecikowska et al., 2019).
Antimicrobial Hydrogels
Hydrogels incorporating thiazole groups have shown excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests applications for "(2-Methylthiazol-5-yl)methanamine hydrochloride" in the development of materials for wound healing or contact lens applications, where antimicrobial properties are beneficial (Muñoz-Bonilla et al., 2020).
Catalysis
In the field of catalysis, complexes derived from azomethine-thiophene and similar structures have been explored for their ability to facilitate the synthesis of pseudopeptides through cyclization reactions. This indicates that "(2-Methylthiazol-5-yl)methanamine hydrochloride" could potentially be involved in catalytic processes, enhancing the efficiency of organic synthesis reactions (Akbarikalani et al., 2020).
properties
IUPAC Name |
(2-methyl-1,3-thiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYFDHUAIVTUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylthiazol-5-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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